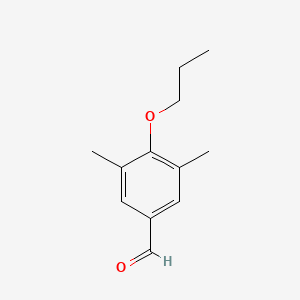

3,5-Dimethyl-4-propoxybenzaldehyde

Description

Significance of Phenolic Aldehydes as Synthetic Intermediates

Phenolic aldehydes, a subclass of aromatic aldehydes bearing one or more hydroxyl groups on the aromatic ring, are of paramount importance as synthetic intermediates. wikipedia.org The presence of the hydroxyl group not only influences the reactivity of the aldehyde but also provides an additional site for chemical modification. These compounds are found in natural products, such as vanillin, and are crucial in the synthesis of polymers, fragrances, and pharmaceutical agents. ncert.nic.inmdpi.com Their ability to undergo reactions at both the aldehyde and phenolic sites allows for the construction of complex molecular architectures. emerald.com For instance, they are key reactants in the formation of Schiff bases and in condensation reactions to produce phenolic resins. wisdomlib.orgemerald.com

Strategic Importance of Steric and Electronic Substitution Patterns in Benzaldehyde (B42025) Derivatives

The strategic placement of substituents on the benzaldehyde ring profoundly impacts the molecule's reactivity and physical properties. This is governed by a combination of steric and electronic effects. Electron-donating groups, such as alkoxy and alkyl groups, increase the electron density on the aromatic ring and can influence the reactivity of the carbonyl group. mdpi.com Conversely, electron-withdrawing groups decrease the electron density, making the carbonyl carbon more electrophilic. reddit.com

The position of these substituents (ortho, meta, or para) is also critical. wikipedia.org Steric hindrance, the physical obstruction caused by bulky substituents near the reaction center, can dictate the regioselectivity of a reaction, favoring attack at less hindered positions. ncert.nic.in This precise control over reactivity through substitution patterns is a cornerstone of modern organic synthesis, allowing chemists to direct reactions towards desired products with high selectivity. mdpi.com

Overview of 3,5-Dimethyl-4-propoxybenzaldehyde in Organic Synthesis and Functional Material Development

Within the diverse family of substituted benzaldehydes, this compound emerges as a compound with significant potential. Its structure, featuring two methyl groups and a propoxy group flanking the aldehyde, presents a unique combination of steric and electronic features. The methyl groups provide steric bulk, while the propoxy group acts as an electron-donating substituent.

This particular substitution pattern makes this compound a valuable intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules where control over reactivity and molecular shape is crucial. Furthermore, its aromatic and functionalized nature suggests potential applications in the development of functional materials, where specific molecular arrangements can lead to desirable optical, electronic, or thermal properties. While detailed research on this specific compound is not as extensive as for some other benzaldehyde derivatives, its structural motifs are analogous to those found in precursors for materials like polypropylene (B1209903) nucleating agents, highlighting its potential in this field. google.com

| Property | Value |

| Chemical Formula | C12H16O2 |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 17-19 °C |

| Boiling Point | 265 °C |

| Density | 1.013 g/cm³ |

| Refractive Index | 1.5463 |

This table summarizes the key physical and chemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHCHBABZCTPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformative Chemistry of 3,5 Dimethyl 4 Propoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group, with its electrophilic carbonyl carbon, is susceptible to attack by nucleophiles and can undergo both oxidation and reduction. These fundamental reaction pathways are key to the synthetic utility of 3,5-dimethyl-4-propoxybenzaldehyde.

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen double bonds. For this compound, these reactions provide a gateway to a variety of polyfunctional derivatives.

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov For this compound, this reaction allows for the introduction of a variety of substituents, leading to the formation of α,β-unsaturated compounds.

The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the alkylidene product. The reaction is often catalyzed by weak bases like piperidine (B6355638) or can be promoted by solid catalysts. nih.govorganic-chemistry.org

Table 1: Illustrative Knoevenagel Condensation Reactions of this compound

| Active Methylene Compound | Catalyst | Product |

| Malononitrile (B47326) | Piperidine | 2-(3,5-Dimethyl-4-propoxybenzylidene)malononitrile |

| Ethyl cyanoacetate (B8463686) | Triethylamine | Ethyl 2-cyano-3-(3,5-dimethyl-4-propoxyphenyl)acrylate |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(3,5-dimethyl-4-propoxybenzylidene)malonate |

This table is illustrative and based on general reactivity patterns of substituted benzaldehydes in Knoevenagel condensations. Specific yields and reaction conditions would require experimental validation.

Research on related benzaldehydes shows that electron-donating groups on the aromatic ring, such as the propoxy and methyl groups in the target molecule, can facilitate the condensation. nih.gov For instance, studies on the Knoevenagel condensation of various benzaldehydes with malononitrile have demonstrated high yields under mild conditions. nih.goveurekaselect.comresearchgate.net Similarly, reactions with ethyl cyanoacetate have been shown to be efficient for a range of aldehydes. scielo.org.mxresearchgate.net

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. This reaction is of significant importance due to the wide-ranging applications of Schiff bases as ligands in coordination chemistry and as intermediates in organic synthesis. The reaction of this compound with various primary amines would yield a series of N-substituted imines.

The formation of a Schiff base typically proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the imine. The reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product. The synthesis is usually carried out by refluxing the aldehyde and amine in an appropriate solvent, sometimes with acid or base catalysis. edu.krd

Table 2: Representative Schiff Base Formation from this compound

| Primary Amine | Product |

| Aniline (B41778) | N-(3,5-Dimethyl-4-propoxybenzylidene)aniline |

| 4-Methylaniline | N-(3,5-Dimethyl-4-propoxybenzylidene)-4-methylaniline |

| 4-Nitroaniline | N-(3,5-Dimethyl-4-propoxybenzylidene)-4-nitroaniline |

This table provides representative examples of Schiff bases that could be synthesized from this compound. The synthesis of such compounds is well-established for a variety of substituted anilines and benzaldehydes. science.govnanobioletters.com

The electronic nature of the substituent on the aniline can influence the reaction rate and the stability of the resulting Schiff base.

The aldehyde functionality of this compound serves as a key building block in the synthesis of various heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the aldehyde with a bifunctional nucleophile, such as a diamine or an amino-triazole, leading to the formation of a new ring system.

For example, the reaction of benzaldehydes with o-phenylenediamine (B120857) is a common method for the synthesis of benzimidazoles. This reaction can be catalyzed by various reagents and can proceed under different conditions, including in water, which is considered a green solvent. beilstein-journals.orgrsc.org The reaction of this compound with o-phenylenediamine would be expected to yield 2-(3,5-dimethyl-4-propoxyphenyl)-1H-benzimidazole. The mechanism likely involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization. beilstein-journals.org

Similarly, this compound can react with aminotriazoles to form triazolopyrimidine derivatives. Such three-component reactions, involving an aldehyde, an aminotriazole, and a suitable third component, are powerful tools for the construction of complex heterocyclic scaffolds. mdpi.com

Table 3: Potential Cyclocondensation Reactions

| Reagent | Heterocyclic Product |

| o-Phenylenediamine | 2-(3,5-Dimethyl-4-propoxyphenyl)-1H-benzimidazole |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted triazolopyrimidine |

This table illustrates potential heterocyclic systems that can be accessed from this compound based on known cyclocondensation methodologies.

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophilic attack. This fundamental reaction allows for the formation of a wide variety of secondary alcohols.

A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group. byjus.comlibretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would proceed via a tetrahedral alkoxide intermediate, which upon acidic workup, would yield the corresponding secondary alcohol. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

Table 4: Illustrative Nucleophilic Addition Reactions

| Nucleophilic Reagent | Intermediate | Final Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(3,5-Dimethyl-4-propoxyphenyl)ethanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Magnesium alkoxide | (3,5-Dimethyl-4-propoxyphenyl)(phenyl)methanol |

This table demonstrates the expected products from the reaction of this compound with common Grignard reagents, a general and widely applicable synthetic method.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two additional important classes of compounds.

Oxidation:

The oxidation of the aldehyde to a carboxylic acid, 3,5-dimethyl-4-propoxybenzoic acid, can be achieved using a variety of oxidizing agents. nih.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder, more selective methods. evitachem.com Catalytic oxidation methods using environmentally benign oxidants like molecular oxygen or hydrogen peroxide are also of significant interest. mdpi.commisericordia.edu The presence of the electron-rich aromatic ring may require careful selection of the oxidant to avoid side reactions. N-Heterocyclic carbenes have been shown to catalyze the oxidation of aldehydes to esters in the presence of an oxidizing agent and an alcohol. nih.govnih.govorganic-chemistry.org

Reduction:

The reduction of the aldehyde to the corresponding primary alcohol, (3,5-dimethyl-4-propoxyphenyl)methanol, is a fundamental transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. ugm.ac.idyoutube.comkhanacademy.org The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. orientjchem.orgresearchgate.net

Table 5: Oxidation and Reduction of this compound

| Reaction Type | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 3,5-Dimethyl-4-propoxybenzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (3,5-Dimethyl-4-propoxyphenyl)methanol |

This table summarizes the primary products of oxidation and reduction of the aldehyde functionality, representing fundamental transformations in organic synthesis.

Condensation Reactions for Formation of Polyfunctional Molecules

Aromatic Ring Functionalization and Side-Chain Modifications of this compound

The reactivity of this compound is characterized by the interplay of its various functional groups: the aldehyde, the two methyl groups, and the propoxy group, all attached to a central benzene (B151609) ring. This unique substitution pattern governs the outcomes of reactions involving both the aromatic core and the appended side chains.

Electrophilic Aromatic Substitution Patterns on the 3,5-Dimethyl-4-propoxybenzene Core

The benzene ring of this compound is highly substituted, which significantly influences the regioselectivity of electrophilic aromatic substitution reactions. The directing effects of the existing substituents—two methyl groups, a propoxy group, and an aldehyde group—determine the position of any incoming electrophile.

The propoxy group at C-4 is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. The methyl groups at C-3 and C-5 are also activating, ortho-, para-directing groups, albeit weaker than the propoxy group. youtube.com Conversely, the aldehyde group at C-1 is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In this compound, the positions ortho to the powerful propoxy activating group (C-3 and C-5) are already occupied by methyl groups. The para position is occupied by the aldehyde group. The positions ortho to the C-3 methyl group are C-2 and C-4 (blocked), and the para position is C-6. Similarly, the positions ortho to the C-5 methyl group are C-4 (blocked) and C-6, and the para position is C-2. The positions meta to the deactivating aldehyde group are C-3 and C-5, which are already substituted.

Therefore, the only available positions for electrophilic attack are C-2 and C-6. These positions are ortho to a methyl group and meta to the propoxy group and the other methyl group. The activating effects of the propoxy and methyl groups are expected to direct incoming electrophiles to these sites.

A common electrophilic aromatic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. wikipedia.orgcambridge.orgorganic-chemistry.orgijpcbs.commychemblog.com Given the electron-rich nature of the 3,5-dimethyl-4-propoxybenzene core, it is expected to be a suitable substrate for this reaction. The formylation would likely occur at the C-2 or C-6 position.

Another important electrophilic aromatic substitution is nitration . The nitration of a similar compound, 3,5-dimethylbenzaldehyde, using a mixture of nitric acid and sulfuric acid, yields 3,5-dimethyl-4-nitrobenzaldehyde. This suggests that even with the deactivating aldehyde group, substitution can be directed by the alkyl groups. In the case of this compound, the powerful activating effect of the propoxy group would further facilitate substitution at the available ortho/para positions relative to the activating groups.

Halogenation is another key electrophilic aromatic substitution reaction. The reaction of alkylbenzenes with halogens in the presence of a Lewis acid catalyst typically results in substitution on the aromatic ring. orgoreview.com For this compound, halogenation would be expected to occur at the C-2 and/or C-6 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Position of Substitution |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C-2 and/or C-6 |

| Nitration | HNO₃, H₂SO₄ | C-2 and/or C-6 |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | C-2 and/or C-6 |

Transformations of the Propoxy and Methyl Substituents

The propoxy and methyl groups on the aromatic ring of this compound can also undergo various chemical transformations.

The propoxy group , being an ether linkage, can be cleaved to yield the corresponding phenol (B47542), 3,5-dimethyl-4-hydroxybenzaldehyde. nih.govnih.gov This cleavage is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). mdma.ch Lewis acids like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers. organic-chemistry.org More recent methods might employ catalytic amounts of acid in specialized solvents. universiteitleiden.nl The reverse reaction, the formation of the ether from the corresponding phenol, can be accomplished via Williamson ether synthesis, reacting the phenoxide with a propyl halide. A patent describes a similar process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. google.com

The methyl groups are susceptible to oxidation and halogenation at the benzylic position. youtube.com

Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions. organic-chemistry.orgnih.gov Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the methyl groups to carboxylic acids. organic-chemistry.org More controlled oxidation to the aldehyde can be achieved using reagents like selenium dioxide (SeO₂), sometimes in the presence of a co-oxidant like tert-butyl hydroperoxide. researchgate.net Catalytic aerobic oxidation using systems like N-hydroxyphthalimide (NHPI) and a cobalt(II) salt has also been shown to be effective for the selective oxidation of methylarenes to benzaldehydes. nih.gov

Side-chain halogenation of the methyl groups can be achieved under free-radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or upon irradiation with UV light. orgoreview.comyoutube.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. This would lead to the formation of 3-(bromomethyl)-5-methyl-4-propoxybenzaldehyde or 3,5-bis(bromomethyl)-4-propoxybenzaldehyde. These benzylic halides are versatile intermediates for further functionalization. orgoreview.com

Table 2: Potential Transformations of Propoxy and Methyl Substituents

| Substituent | Transformation | Reagents and Conditions | Product Type |

| Propoxy | Ether Cleavage | HBr or HI (reflux); BBr₃ | 3,5-Dimethyl-4-hydroxybenzaldehyde |

| Methyl | Oxidation to Carboxylic Acid | KMnO₄ or H₂CrO₄ (strong oxidation) | 3-Carboxy-5-methyl-4-propoxybenzaldehyde or 3,5-Dicarboxy-4-propoxybenzaldehyde |

| Methyl | Oxidation to Aldehyde | SeO₂; NHPI/Co(II)/O₂ (controlled oxidation) | 3-Formyl-5-methyl-4-propoxybenzaldehyde or 3,5-Diformyl-4-propoxybenzaldehyde |

| Methyl | Side-Chain Halogenation | NBS, radical initiator (e.g., AIBN) or UV light | 3-(Halomethyl)-5-methyl-4-propoxybenzaldehyde |

Advanced Applications of 3,5 Dimethyl 4 Propoxybenzaldehyde Derivatives in Materials Science

Precursor in the Synthesis of Functional Organic Frameworks

Substituted benzaldehydes are crucial precursors in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with ordered structures. rsc.orgrsc.orgacs.org The aldehyde functional group readily participates in condensation reactions with amines to form stable imine linkages, which are common in the construction of COF backbones. rsc.orgnih.gov

The synthesis of COFs often involves solvothermal methods where monomers, such as a substituted benzaldehyde (B42025) and a multi-amine linker, are reacted to form a porous, crystalline network. rsc.org The properties of the resulting COF, including pore size, surface area, and functionality, can be tailored by the choice of building blocks. rsc.orgacs.org For instance, the use of a dimethoxy-substituted terephthalaldehyde (B141574) has been shown to influence the bandgap and photocurrent response of the resulting benzoxazole-linked COF, enhancing its photocatalytic activity compared to an unsubstituted analogue. rsc.org

Following this principle, a derivative of 3,5-dimethyl-4-propoxybenzaldehyde could be employed as a monomer in COF synthesis. The dimethyl and propoxy groups would influence the framework's properties. The bulky propoxy group could affect the stacking of the 2D layers, potentially leading to altered pore structures and surface areas. The electron-donating nature of the alkoxy group could also modulate the electronic properties of the final COF, which is a key factor for applications in catalysis and electronics. rsc.org

Role in the Development of Photoactive and Luminescent Materials

The inherent electronic structure of substituted benzaldehydes makes them valuable components in the design of photoactive and luminescent materials. The aldehyde group can be transformed into various functionalities that are part of a larger conjugated system, influencing the material's interaction with light.

Derivatives of benzaldehyde are integral to the creation of fluorescent probes for detecting a variety of analytes, including aldehydes themselves, as well as ions like cyanide and hypochlorite. nih.govrsc.orgrsc.org These probes often operate on a "turn-on" fluorescence mechanism, where the reaction with the target analyte induces a significant increase in fluorescence intensity. mdpi.com

For example, fluorescent probes have been developed using a 4-amino-3-thiophenol moiety that reacts with aldehydes to form dihydrobenzothiazoles, leading to a substantial fluorescence enhancement. nih.gov The modular design of these probes allows for the tuning of their optical properties by altering the fluorophore. By condensing different substituted benzaldehydes with a BODIPY core, researchers have created a series of probes with excitation and emission wavelengths spanning the visible to near-infrared regions. nih.gov

A derivative of this compound could be incorporated into such a probe. The electron-donating propoxy group and the methyl groups would likely influence the photophysical properties of the resulting fluorophore, potentially shifting the emission wavelength and affecting the quantum yield. This tunability is crucial for developing probes for specific biological imaging applications. innovationhub.hk

| Probe Design Principle | Analyte | Anticipated role of this compound derivative |

| Knoevenagel condensation with BODIPY core | Aldehydes | Tuning of emission wavelength and quantum yield due to electronic and steric effects of substituents. |

| Reaction with 4-amino-3-thiophenol | Aldehydes | Modification of the fluorophore's electronic properties, potentially enhancing sensitivity and selectivity. nih.gov |

| Fused benzaldehyde-indole chromophore | Cyanide and Hypochlorite | Altering the electronic structure of the chromophore to fine-tune the response to specific ions. rsc.org |

In the field of organic electronics, derivatives of aromatic aldehydes are being investigated for use in Organic Light-Emitting Diodes (OLEDs). These compounds can serve as building blocks for emissive materials or as photoinitiators in the fabrication of device components. For instance, pyrene-benzimidazole derivatives have been synthesized and shown to act as efficient blue emitters in OLEDs. mdpi.com In these molecules, the benzimidazole (B57391) part is often derived from a substituted benzaldehyde.

Furthermore, triphenylamine-based aldehydes have been explored as high-fluorescence photoinitiators for multiphoton lithography, a technique used in fabricating micro-optical components for OLEDs. acs.org The design of these molecules often follows a donor-π-acceptor (D-π-A) architecture to enhance their nonlinear optical properties.

A derivative of this compound could be envisioned as a precursor for a novel OLED material. The electron-rich aromatic ring, due to the propoxy and dimethyl substituents, could be coupled with an electron-accepting moiety to create a D-π-A chromophore with desirable electroluminescent properties. The substitution pattern would influence the energy levels of the molecule, which is a critical factor in determining the emission color and efficiency of an OLED.

Application in Electrochemical Systems and Energy Storage

The redox activity and chemical stability of certain organic molecules make them suitable for use in electrochemical energy storage systems, such as redox flow batteries (RFBs). Benzaldehyde derivatives are being explored as precursors for anolytes and as electrolyte additives.

Aqueous and non-aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage. mdpi.comresearchgate.net The performance of these batteries is highly dependent on the properties of the redox-active organic molecules used in the anolyte (negative electrolyte) and catholyte (positive electrolyte). Anolytes require low redox potentials and high stability in their reduced forms. jcesr.org

Various classes of organic molecules, including those derived from benzaldehyde precursors, are being investigated as anolytes. researchgate.net For instance, benzophenone-based anolytes have been studied, where the polarity of the solvent and supporting electrolyte was found to significantly affect the redox potential and reversibility of the redox couple. dntb.gov.ua

A derivative of this compound could be chemically modified to create a novel anolyte material. For example, it could be converted into a redox-active species like a viologen or a phenazine (B1670421) derivative. researchgate.net The substituents on the aromatic ring would influence the molecule's redox potential and solubility, key parameters for a high-performance RFB. Molecular engineering through such substitutions is a critical strategy for developing stable and efficient anolytes. jcesr.orgosti.gov

| Anolyte Class | Key Properties | Potential Role of this compound Derivative |

| Viologens | Low redox potential, two-electron transfer | Precursor for a substituted bipyridinium salt with tuned solubility and stability. |

| Phenazines | High stability, low redox potential | Building block for a phenazine derivative with modified electronic properties. nih.gov |

| Benzophenones | Tunable redox potential | Precursor for a benzophenone (B1666685) derivative with enhanced stability in non-aqueous electrolytes. dntb.gov.ua |

Electrolyte additives are used in small quantities to improve the performance and safety of batteries, such as lithium-ion batteries. rsc.orguco.edu These additives can form a protective solid-electrolyte interphase (SEI) on the electrode surfaces, preventing the degradation of the electrolyte and enhancing the battery's cycle life. researchgate.net

Benzaldehyde and its derivatives have been investigated as electrolyte additives. For example, certain benzaldehyde derivatives have been shown to inhibit hydrogen evolution in lead-acid batteries. researchgate.net In the context of lithium-ion batteries, additives with specific functional groups can be preferentially oxidized or reduced to form a stable SEI layer. researchgate.net

A derivative of this compound could potentially function as an electrolyte additive. The aldehyde group, or a functional group derived from it, could participate in the formation of a protective film on the anode or cathode. The propoxy and dimethyl groups would influence the solubility of the additive in the electrolyte and the properties of the resulting SEI, such as its thickness and ionic conductivity.

Exploration of 3,5 Dimethyl 4 Propoxybenzaldehyde in Biological Research As a Precursor for Bioactive Agents Mechanistic Focus

Scaffold for the Synthesis of Pyrazolidinedione Derivatives with Pharmacological Relevance

3,5-Dimethyl-4-propoxybenzaldehyde serves as a versatile starting material for the creation of more complex molecules with potential therapeutic applications. Its chemical structure provides a foundation for building pyrazolidinedione derivatives, a class of compounds known for their pharmacological importance.

Investigation of Anti-Platelet Aggregation Mechanisms of Derivatives

Derivatives synthesized from this compound have been investigated for their ability to inhibit platelet aggregation, a key process in blood clotting. The mechanism of action often involves the modulation of signaling pathways within platelets that are crucial for their activation and aggregation. While specific studies on derivatives of this compound are not extensively detailed in the provided results, the broader class of pyrazolidinedione derivatives has shown promise in this area.

In Vitro Anti-Inflammatory Activity of Functionalized Analogues

Functionalized analogues derived from this compound have demonstrated noteworthy anti-inflammatory properties in laboratory settings. nih.govnih.gov The anti-inflammatory effects of these compounds are often evaluated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov In these models, the derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, some pyrazole (B372694) derivatives have been found to block the release of tumor necrosis factor-alpha (TNF-α) induced by LPS. nih.gov The mechanism behind this activity is often linked to the inhibition of enzymes like phosphodiesterase 4 (PDE4), which plays a crucial role in the inflammatory cascade. nih.gov

A series of 3,5-dimethylpyrazole (B48361) derivatives were synthesized and showed significant inhibitory activity against PDE4B and the ability to block LPS-induced TNF-α release. nih.gov The structure-activity relationship (SAR) studies of these compounds indicated that the introduction of specific substituent groups, such as a methoxy (B1213986) group at the para-position of a phenyl ring, enhanced their inhibitory activity against PDE4B. nih.gov

Interactive Table: In Vitro Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Target | In Vitro Model | Observed Effect | IC50 Value |

| Compound If | PDE4B | LPS-stimulated cells | Inhibition of TNF-α release | 1.7 μM |

In Vitro Antitumor and Cytotoxic Activity of Derived Heterocycles (e.g., Pyridazin-3(2H)-ones)

Heterocyclic compounds, particularly pyridazin-3(2H)-one derivatives synthesized using this compound as a precursor, have been evaluated for their potential as antitumor agents. researchgate.net Research has shown that certain pyridazin-3(2H)-one derivatives exhibit cytotoxic activity against cancer cell lines. researchgate.net For example, a series of these derivatives were synthesized and tested for their antitumor potential, with some compounds showing significant inhibitory effects on cell growth. researchgate.net The mechanism of action is often linked to the induction of apoptosis (programmed cell death) in cancer cells. researchgate.net

One study focused on the synthesis of new pyridazin-3(2H)-one derivatives and evaluated their antitumor activity against P815 cells, demonstrating their cytotoxic potential. researchgate.net

Interactive Table: Cytotoxic Activity of a Pyridazin-3(2H)-one Derivative

| Derivative | Cell Line | Activity |

| 6f | P815 | Cytotoxic |

Design and Synthesis of Derivatives for Antimicrobial Studies

The chemical scaffold of this compound is also a valuable starting point for the design and synthesis of novel antimicrobial agents. nih.govnih.gov The development of new antimicrobial compounds is crucial to address the growing problem of antibiotic resistance. nih.gov

Photodynamic Inactivation Mechanisms with Porphyrin Conjugates

A promising approach in antimicrobial research is photodynamic inactivation (PDI), which involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to microorganisms. nih.govnih.govporphychem.com Porphyrin derivatives, which can be conjugated with structures derived from this compound, are effective photosensitizers. nih.govnih.govporphychem.com

Structure-Activity Relationships (SAR) in Antimicrobial Agents

Understanding the structure-activity relationship (SAR) is fundamental in the design of effective antimicrobial agents. nih.govnih.govmdpi.com For derivatives of this compound, SAR studies help to identify the specific chemical modifications that enhance antimicrobial activity. nih.gov These studies involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their antimicrobial potency.

For instance, in the development of quinone derivatives as antibacterial agents, SAR studies have been crucial in identifying the structural requirements for high antibacterial activity. nih.gov Similarly, for various heterocyclic compounds like triazines and benzimidazoles, SAR analyses have guided the rational design of more potent antimicrobial derivatives. nih.govmdpi.com These studies often reveal that factors such as the nature and position of substituents on the aromatic ring significantly influence the compound's biological activity. mdpi.com

Enzyme Inhibition Studies of Derivatives (e.g., Mushroom Tyrosinase)

Comprehensive searches of scientific literature and chemical databases did not yield any specific studies on the enzyme inhibitory activity of this compound or its direct derivatives against mushroom tyrosinase. While the broader class of benzaldehyde (B42025) derivatives has been investigated for tyrosinase inhibition, with some showing activity, no research has been published that specifically examines the 3,5-dimethyl-4-propoxy substitution pattern in this context.

Structure-activity relationship (SAR) studies on other benzaldehyde analogs suggest that the nature and position of substituents on the benzene (B151609) ring are critical for inhibitory potency against tyrosinase. For instance, studies on various 4-substituted benzaldehydes have indicated that both electronic and steric factors at this position can influence whether the inhibition is partial or complete. Specifically, 4-alkyl and 4-alkoxybenzaldehydes with bulky substituents have been reported to act as full inhibitors. nih.gov Theoretical studies have also suggested that in 4-hydroxybenzaldehyde (B117250) derivatives, the terminal methoxy group can contribute to tyrosinase inhibitory activities. nih.gov

However, without experimental data on this compound itself, any discussion of its potential activity remains speculative. The combined electronic effects of the two methyl groups at the 3 and 5 positions, along with the steric bulk of the propoxy group at the 4 position, would create a unique electronic and steric profile. Determining its effect on mushroom tyrosinase would require direct empirical investigation.

No data is available for the following table.

Interactive Data Table: Mushroom Tyrosinase Inhibition by this compound Derivatives

| Compound | Derivative Structure | IC50 (µM) | Inhibition Type | Source |

| No data available | - | - | - | - |

Theoretical and Computational Chemistry Studies of 3,5 Dimethyl 4 Propoxybenzaldehyde and Its Reactivity

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3,5-Dimethyl-4-propoxybenzaldehyde is fundamental to understanding its chemical behavior. Molecular orbital (MO) theory offers a detailed picture of the electron distribution and energy levels within the molecule. unizin.org In a typical analysis, the atomic orbitals of the constituent atoms combine to form a set of molecular orbitals, each with a specific energy level. youtube.com These can be broadly classified into bonding orbitals, which are lower in energy and contribute to the stability of the molecule, and antibonding orbitals, which are higher in energy and destabilizing. unizin.orgyoutube.com

For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The electronic landscape of this compound is shaped by the interplay of its functional groups: the aromatic ring, the electron-donating propoxy group, the electron-donating methyl groups, and the electron-withdrawing aldehyde group. The delocalized π-system of the benzene (B151609) ring will feature prominently in the molecular orbitals. The oxygen atom of the propoxy group and the oxygen atom of the aldehyde group will possess lone pairs of electrons that occupy non-bonding molecular orbitals.

| Molecular Orbital | Primary Atomic Orbital Contributions | Expected Energy Level | Role in Reactivity |

|---|---|---|---|

| HOMO | p-orbitals of the benzene ring, p-orbital of the propoxy oxygen | High | Nucleophilic character, site of oxidation |

| LUMO | π* orbital of the aldehyde group and benzene ring | Low | Electrophilic character, site of nucleophilic attack |

| n-orbitals | p-orbitals of the aldehyde and propoxy oxygens | Intermediate | Protonation sites, hydrogen bonding |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and the energy barriers between them. This is particularly relevant for the rotatable bonds in the propoxy side chain and the bond connecting the aldehyde group to the aromatic ring.

Molecular dynamics (MD) simulations can provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformations at a given temperature. Such studies would reveal the preferred orientation of the propoxy group relative to the benzene ring and the planarity of the aldehyde group. These conformational preferences can influence the molecule's crystal packing, solubility, and biological activity. For analogous compounds, computational studies have been used to determine the most stable conformations, which are crucial for understanding their interaction with biological targets. frontiersin.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, several reactions could be modeled. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common transformations. Nucleophilic addition to the carbonyl carbon is another important reaction class. Computational modeling of these pathways would involve calculating the geometries and energies of all stationary points on the potential energy surface. For example, in the study of the formation of veratraldehyde from a related compound, density functional theory (DFT) was used to characterize the transition states and determine the reaction enthalpy. mdpi.com This type of analysis provides a detailed, step-by-step understanding of how the reaction proceeds and can be used to predict reaction rates and product distributions under different conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Bioactive Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and are applicable to derivatives of this compound that may exhibit biological activity. nih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical information) with the observed activity.

For a series of bioactive compounds derived from this compound, a QSAR study would typically involve the following steps:

Data Set Preparation : A series of chemically related compounds with experimentally determined biological activities is compiled. frontiersin.org

Descriptor Calculation : A wide range of molecular descriptors, such as steric, electronic, and hydrophobic parameters, are calculated for each compound.

Model Building : Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that predicts the biological activity from the calculated descriptors. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov For instance, studies on other classes of compounds have successfully used QSAR to identify key structural features that influence antitubercular or antifungal activity. nih.govresearchgate.net

| Descriptor Class | Example Descriptors | Physicochemical Interpretation |

|---|---|---|

| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Relates to the molecule's ability to participate in electrostatic interactions and chemical reactions. |

| Steric | Molecular weight, van der Waals volume, surface area | Reflects the size and shape of the molecule, which can influence its binding to a receptor. |

| Hydrophobic | LogP (partition coefficient) | Indicates the molecule's affinity for nonpolar environments, affecting its transport and distribution. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular skeleton. |

Prediction of Spectroscopic Properties and Reactivity Descriptors

Computational chemistry can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, the infrared (IR) spectrum can be calculated by computing the vibrational frequencies of the molecule. This allows for the assignment of experimentally observed IR bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, providing valuable information for structure elucidation. The NIST Chemistry WebBook provides experimental IR spectra for the related compound 4-Propoxybenzaldehyde, which can serve as a basis for comparison with computationally predicted spectra. nist.gov

Beyond spectroscopic properties, various reactivity descriptors can be calculated to provide a quantitative measure of the molecule's chemical reactivity. These descriptors are often derived from conceptual DFT and include:

Electronegativity (χ) : The negative of the chemical potential, it measures the tendency of a molecule to attract electrons.

Hardness (η) : A measure of the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

These descriptors provide a powerful framework for understanding and predicting the reactivity of this compound in various chemical environments.

Advanced Analytical Methodologies for Complex Systems Involving 3,5 Dimethyl 4 Propoxybenzaldehyde

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Elucidation and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of molecules. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a chemical formula from the mass-to-charge ratio (m/z).

In studies involving 3,5-Dimethyl-4-propoxybenzaldehyde, HRMS is critical for identifying reaction products, intermediates, and potential impurities. For instance, in an oxidation reaction, HRMS can distinguish between the starting aldehyde and the resulting carboxylic acid product (3,5-Dimethyl-4-propoxybenzoic acid) based on their exact masses. The addition of an oxygen atom results in a predictable mass shift that can be confirmed with high precision.

Mechanistic elucidation is further aided by tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument. In these experiments, a specific ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint, allowing researchers to piece together the structure of an unknown product or to confirm the structure of a known one by comparing fragmentation pathways.

Table 1: Illustrative HRMS Data for a Hypothetical Oxidation Reaction

| Compound Name | Chemical Formula | Theoretical Exact Mass (Da) | Observed m/z (Da) | Mass Error (ppm) |

| This compound | C₁₂H₁₆O₂ | 192.11503 | 192.11521 | 0.94 |

| 3,5-Dimethyl-4-propoxybenzoic acid | C₁₂H₁₆O₃ | 208.10994 | 208.10975 | -0.91 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, in situ NMR) for Structural Assignment and Reaction Monitoring

While one-dimensional (1D) NMR provides essential information about the chemical environment of nuclei like ¹H and ¹³C, complex structures and mixtures often require more advanced techniques for complete characterization.

Two-Dimensional (2D) NMR Spectroscopy is paramount for the definitive structural assignment of this compound and its derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond correlations between nuclei, establishing a molecule's complete connectivity.

COSY: Identifies protons that are coupled to each other (typically on adjacent carbons), for example, confirming the connectivity within the propoxy chain.

HSQC: Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for linking fragments of the molecule. For instance, it can confirm the connection between the propoxy group's methylene (B1212753) protons and the aromatic ring's C4 carbon, and the aldehyde proton's correlation to the aromatic C1 carbon.

In situ NMR Spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. d-nb.infobeilstein-journals.org This technique is invaluable for understanding reaction kinetics, detecting transient intermediates, and optimizing reaction conditions without the need for quenching and sampling. researchgate.net By tracking the disappearance of reactant signals (e.g., the aldehyde proton of this compound at ~9.9 ppm) and the simultaneous appearance of product signals, a detailed kinetic profile of the reaction can be constructed. researchgate.net

Table 2: Application of 2D NMR for Structural Assignment of this compound

| NMR Technique | Purpose | Expected Key Correlations |

| COSY | ¹H-¹H Connectivity | -CH₂-CH₂-CH₃ protons of the propoxy group |

| HSQC | Direct ¹H-¹³C Correlation | - Aldehyde proton to aldehyde carbon- Aromatic protons to aromatic carbons- Methyl protons to methyl carbons- Propoxy protons to propoxy carbons |

| HMBC | Long-Range ¹H-¹³C Connectivity | - Aldehyde proton to C2/C6 aromatic carbons- Propoxy -OCH₂- protons to C4 aromatic carbon- Aromatic methyl protons to adjacent ring carbons |

X-ray Crystallography of Co-crystals and Derived Complex Structures

X-ray crystallography provides the ultimate proof of molecular structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. scispace.com While obtaining a single crystal of this compound itself might be challenging, the formation of co-crystals offers a powerful alternative for structural analysis. mdpi.com

Co-crystals are multi-component crystalline solids where the components (e.g., an active pharmaceutical ingredient and a coformer) are held together by non-covalent interactions, such as hydrogen bonds or π–π stacking. nih.govdntb.gov.ua By co-crystallizing this compound with a suitable coformer, it is possible to obtain high-quality single crystals amenable to X-ray diffraction analysis. This technique reveals not only the conformation of the molecule but also the specific intermolecular interactions that dictate the crystal packing. Studies on related benzaldehyde (B42025) isomers have shown their ability to form co-crystals, highlighting the feasibility of this approach. nih.gov

The resulting structural data, including bond lengths, bond angles, and torsion angles, are invaluable for understanding the molecule's conformational preferences and its potential interactions with other molecules, which is critical in fields like materials science and drug design.

Table 3: Hypothetical Crystallographic Data for a this compound Co-crystal

| Parameter | Illustrative Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° | Defines the size and shape of the repeating unit |

| Key Interactions | O-H···O=C hydrogen bond | Confirms the specific non-covalent bonds forming the co-crystal |

Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures (beyond basic identification)

Chromatography is essential for separating the components of a complex reaction mixture and assessing the purity of the final product. Advanced applications of techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) go beyond simple peak identification.

In the context of reactions involving this compound, HPLC is particularly useful for separating the starting material from products and byproducts that may have significantly different polarities. For example, using a reversed-phase column (e.g., C18), the relatively nonpolar aldehyde would elute later than a more polar, water-soluble byproduct but earlier than a highly nonpolar impurity.

Purity assessment is a critical function of these techniques. By using a calibrated HPLC method with a detector like a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), one can not only quantify the main product but also detect and identify impurities, even at very low levels. The DAD provides UV-Vis spectra for each eluting peak, which can help determine if a peak represents a single pure compound or co-eluting species. This level of analysis is crucial for ensuring the quality and consistency of the synthesized material.

Table 4: Example HPLC Method for Purity Assessment

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separating compounds of moderate polarity. |

| Mobile Phase | Gradient: Acetonitrile/Water | Allows for the efficient elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | DAD (254 nm) / ESI-MS | DAD for quantification and peak purity analysis; MS for mass identification. |

| Hypothetical Rt | Aldehyde: 8.5 min; Acid: 6.2 min | Demonstrates separation based on polarity (less polar aldehyde has longer retention time). |

Future Research Directions and Emerging Challenges

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The aldehyde functional group is a cornerstone of stereoselective synthesis, offering a direct pathway to chiral molecules. Future research will likely focus on the development of asymmetric routes starting from 3,5-Dimethyl-4-propoxybenzaldehyde to produce enantiomerically pure derivatives, which are crucial for applications in pharmacology and materials science.

Key strategies could include:

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group in the presence of chiral ligands or catalysts can yield chiral secondary alcohols.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions before being cleaved to reveal the chiral product.

Organocatalysis: The use of small chiral organic molecules to catalyze stereoselective transformations, such as aldol (B89426) or Michael additions, represents a green and efficient approach.

Table 1: Potential Asymmetric Reactions and Chiral Products from this compound

| Reaction Type | Reagent/Catalyst System | Potential Chiral Product |

| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | (R)- or (S)- (3,5-Dimethyl-4-propoxyphenyl)methanol |

| Asymmetric Allylation | Chiral Lewis Acid with Allylating Agent | Chiral Homoallylic Alcohols |

| Asymmetric Cyanohydrin Formation | Chiral Catalyst (e.g., (R)- or (S)-Cyclohexanediamino derivative) | (R)- or (S)- 2-hydroxy-2-(3,5-dimethyl-4-propoxyphenyl)acetonitrile |

| Asymmetric Aldol Reaction | Proline or its derivatives as organocatalysts | Chiral β-hydroxy ketones/aldehydes |

The primary challenge in this area is to achieve high levels of enantioselectivity, which can be influenced by the steric bulk of the dimethyl and propoxy groups adjacent to the reaction center.

Exploration of Bio-orthogonal Reactions for in situ Functionalization

Bio-orthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. nih.gov To utilize this compound in this context, it must first be functionalized with a "handle" that can participate in such reactions. The aldehyde group provides a convenient starting point for introducing bio-orthogonal moieties like azides, alkynes, or strained alkenes.

These reactions are characterized by their high selectivity, rapid kinetics, and biocompatibility. nih.goveur.nl Key examples include the copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.gov For instance, converting the aldehyde to a terminal alkyne would allow it to be "clicked" onto an azide-modified biomolecule within a cellular environment, enabling applications in imaging, tracking, and drug delivery.

Table 2: Proposed Functionalization of this compound for Bio-orthogonal Ligation

| Target Functional Group | Synthetic Step from Aldehyde | Corresponding Bio-orthogonal Reaction |

| Terminal Alkyne | Corey-Fuchs or Seyferth-Gilbert homologation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Azide | Reduction to alcohol, conversion to halide, then substitution with azide | Staudinger Ligation or Cycloaddition with Alkynes |

| Strained Alkene (e.g., trans-cyclooctene) | Multi-step synthesis involving attachment of a TCO moiety | Inverse-Electron-Demand Diels-Alder (IEDDA) with Tetrazines |

| Tetrazine | Multi-step synthesis to build the tetrazine ring | Inverse-Electron-Demand Diels-Alder (IEDDA) with Strained Alkenes |

A significant challenge is to perform these initial functionalization reactions efficiently while ensuring the resulting probe remains stable and non-toxic under physiological conditions.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry focuses on the design of complex assemblies held together by non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces). The aromatic ring and polar functional groups of this compound make it an interesting candidate for integration into larger, self-assembled structures.

Future research could explore its use as:

A guest molecule encapsulated within a larger host like a cyclodextrin, calixarene, or cucurbituril. This could modify its solubility, stability, or reactivity.

A building block for creating liquid crystals, with the rigid aromatic core and flexible propoxy chain promoting the formation of ordered phases.

A component in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the aldehyde group can be used to form imine or other linkages to connect molecular struts into a porous network.

The challenge lies in controlling the self-assembly process to create well-defined architectures with desired properties, overcoming the potential for disordered aggregation.

Computational-Driven Design of Novel Functional Derivatives for Specific Applications

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized in the lab. Methods like Density Functional Theory (DFT) and molecular docking can be used to design novel derivatives of this compound with tailored characteristics.

Potential research avenues include:

Modeling Reaction Pathways: Simulating the asymmetric syntheses described in section 8.1 to predict which catalysts will give the highest enantioselectivity.

Designing Bioactive Molecules: Screening virtual libraries of derivatives against the active sites of enzymes or receptors to identify potential drug candidates.

Predicting Material Properties: Calculating the electronic and optical properties of polymers or supramolecular assemblies derived from the compound to guide the development of new functional materials.

The primary challenge is the accuracy of the computational models, which must be validated against experimental data to ensure their predictive power.

Multicomponent Reactions Featuring this compound as a Key Building Block

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Aldehydes are classic substrates for many named MCRs. The use of this compound in MCRs could rapidly generate libraries of diverse and complex heterocyclic compounds. osi.lvresearchgate.net

Its role as the aldehyde component in reactions like the Ugi, Passerini, Biginelli, or Hantzsch reactions would introduce its unique substituted phenyl motif into the final structures, potentially imparting useful biological or material properties.

Table 3: Potential Multicomponent Reactions Involving this compound

| Multicomponent Reaction | Other Reactants | Resulting Heterocyclic Scaffold |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide Derivatives |

| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Two equivalents of a β-Ketoester, Ammonia | Dihydropyridines |

The main challenge is optimizing the reaction conditions to accommodate the specific steric and electronic properties of this compound and to achieve high yields of the desired complex products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-4-propoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or alkylation of a benzaldehyde precursor. For example, refluxing 4-hydroxy-3,5-dimethylbenzaldehyde with propyl bromide in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via column chromatography . Reaction optimization may include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent), temperature (80–100°C), and catalyst loading (5–10 mol%).

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) and UV detection at 254 nm. Compare retention times with a reference standard .

- Structural Confirmation : Employ - and -NMR to verify propoxy (–OCHCHCH), methyl (–CH), and aldehyde (–CHO) groups. FT-IR can confirm the aldehyde C=O stretch (~1700 cm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodology :

- Solubility : Test in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Similar benzaldehydes show higher solubility in ethanol (~50 mg/mL) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Store under inert atmosphere (N) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. Compare Fukui indices for electrophilic attack, focusing on the para position relative to the propoxy group. Validate predictions with experimental nitration or bromination outcomes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Analysis : Test the compound across a wide concentration range (0.1–100 µM) in cell viability assays (e.g., MTT) and bacterial growth inhibition (e.g., microdilution).

- Mechanistic Studies : Use transcriptomics or proteomics to identify target pathways. For example, ROS generation assays can clarify whether antimicrobial activity is linked to oxidative stress .

Q. How can crystallographic data improve understanding of this compound’s supramolecular interactions?

- Methodology : Grow single crystals via slow evaporation (solvent: ethanol/water). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze hydrogen bonding (e.g., C–H···O) and π-π stacking interactions to explain solid-state packing .

Q. What analytical techniques differentiate this compound from its structural isomers?

- Methodology :

- GC-MS : Compare fragmentation patterns; the propoxy group yields distinct m/z peaks (e.g., [M–CHCHCH]).

- 2D NMR : Use HSQC and HMBC to correlate methyl/propoxy protons with specific carbons, resolving positional isomerism .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles (EN 166 compliant). In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store in amber glass vials under N .

Q. How should waste containing this compound be disposed of in compliance with regulations?

- Methodology : Neutralize aldehyde groups with excess sodium bisulfite before incineration. Follow EPA guidelines for organic waste (40 CFR Part 262) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.